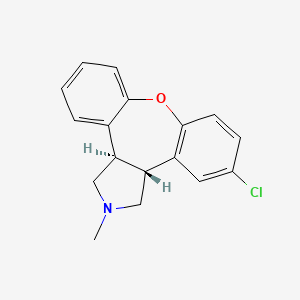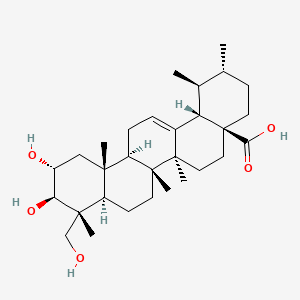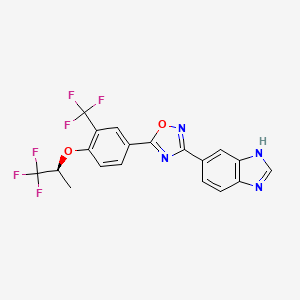![molecular formula C25H40O5 B1667696 Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 20231-68-9](/img/structure/B1667696.png)
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAA473 is a novel activator of pyrin inflammasome, inducing secretion of interleukin-18 (il18) in both myeloid and intestinal epithelial cells
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
- Triorganotin(IV) derivatives of this compound have been synthesized and shown to exhibit significant antimicrobial and antitumor activities. Specifically, these derivatives displayed promising antifungal and anticancer activities against A2780 cell lines (Shaheen, Ali, Rosario, & Shah, 2014).
Androgen Biosynthesis Inhibition
- Derivatives of the compound have been studied as inhibitors of androgen biosynthesis. These studies are crucial for understanding the biological activities of androsterone derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Applications
- A derivative, 17βH-Periplogenin, was isolated from the root bark of Periploca sepium Bunge and may have implications in cardiac applications due to its specific structural properties (Zhang, Bao, Wu, Yu, & Li, 2012).
Synthesis of Liver X Receptor Agonists
- The compound has been used as a scaffold for synthesizing liver X receptor (LXR) agonists. LXRs are crucial for cholesterol metabolism, and dysfunctions in this pathway can lead to various diseases. This research underscores the potential of using derivatives of this compound for developing clinically useful LXR regulators (Ching, 2013).
Development of Phosphazene Compounds
- A compound combining bile acid (chenodeoxycholic acid) and phosphazene, synthesized from a derivative of this compound, was developed for potential medical applications. The synthesis and structure of this new compound were explored, indicating potential uses in various fields (Turkyilmaz & Genç, 2014).
Investigation of MRSA Infections
- Computational studies have shown that derivatives of this compound, such as β-sitosterol, exhibit binding energies suggesting potential use against MRSA infections. This indicates the possibility of developing new therapeutics based on these compounds (Skariyachan et al., 2011).
Eigenschaften
CAS-Nummer |
20231-68-9 |
|---|---|
Produktname |
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O5/c1-14(5-10-20(27)30-4)18-8-9-19-17-7-6-15-13-16(26)11-12-24(15,2)21(17)22(28)23(29)25(18,19)3/h14-19,21,23,26,29H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19+,21-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
RYGJYUKSMUSEMY-SLKGKNCKSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAA473; BAA 473; BAA-473; 11-Oxo-12S-hydroxy lithocholic acid methyl ester; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



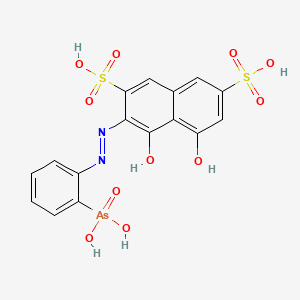
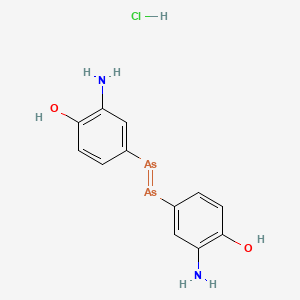
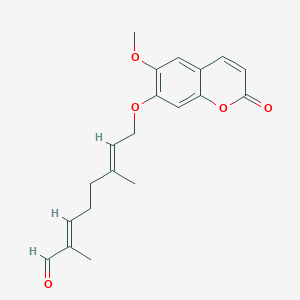
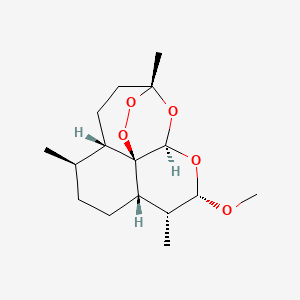
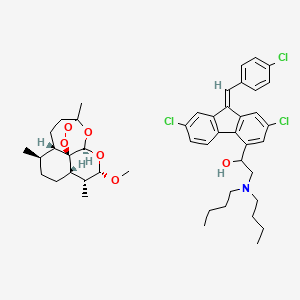
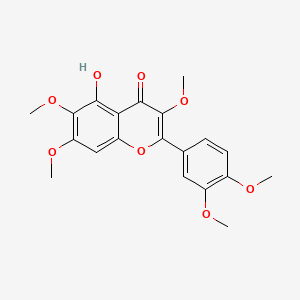
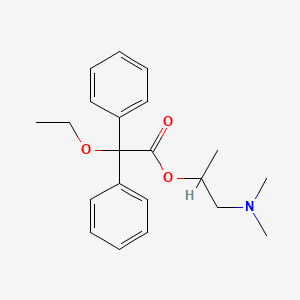
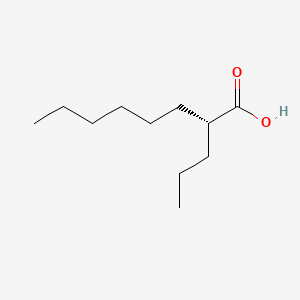
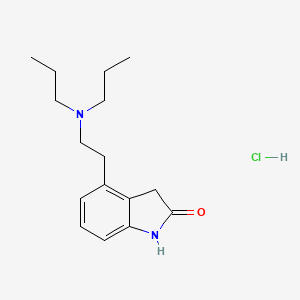
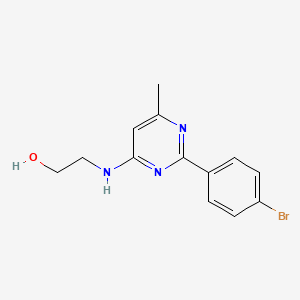
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)
